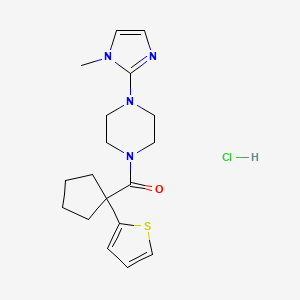

(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride

描述

属性

IUPAC Name |

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS.ClH/c1-20-9-8-19-17(20)22-12-10-21(11-13-22)16(23)18(6-2-3-7-18)15-5-4-14-24-15;/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQQNIPERXRRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and thiophene derivatives[_{{{CITATION{{{2{Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ...](https://link.springer.com/article/10.1134/S1070428023030259). One common approach is to first synthesize the 1-methyl-1H-imidazol-2-yl derivative and then react it with piperazine under specific conditions to form the piperazine-imidazole intermediate[{{{CITATION{{{1{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1)[{{{CITATION{{{2{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl .... Subsequently, the thiophen-2-yl cyclopentyl moiety is introduced through a series of reactions involving cyclopentanone and thiophene derivatives[{{{CITATION{{{_2{Synthesis of {4-1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining precise temperature control, using high-purity reagents, and employing efficient purification techniques to obtain the final product with high yield and purity.

化学反应分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The imidazole and thiophene rings can be oxidized under specific conditions.

Reduction: : Reduction reactions can be performed on the imidazole ring.

Substitution: : Substitution reactions can occur at different positions on the imidazole and thiophene rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole derivatives, and substituted thiophene derivatives.

科学研究应用

This compound has several scientific research applications, including:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical studies.

Medicine: : Potential therapeutic applications include its use as a drug candidate for various diseases.

Industry: : It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

作用机制

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

相似化合物的比较

Comparison with Similar Compounds

To contextualize this compound’s properties, we compare it to structurally and functionally related analogs. Key differences in substitution patterns, pharmacological profiles, and physicochemical properties are highlighted below.

Table 1: Structural and Functional Comparison

Key Findings

Substitution-Driven Activity: The thiophen-2-yl group in the target compound may enhance interactions with sulfur-binding enzymes or receptors, similar to 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole, which shows antifungal activity . Piperazine-imidazole hybrids (e.g., []) often exhibit antimicrobial properties, but the addition of a thiophene moiety in the target compound may redirect activity toward cancer-related pathways, as imidazole-thiophene hybrids are known to modulate kinase inhibitors .

Synthesis and Stability: The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, akin to methods used for imidazole-bipyridine derivatives ([]). However, its hydrochloride salt form distinguishes it from neutral analogs like 2-(4-methylpiperazin-1-yl)ethanol, which require ethanol reflux for synthesis . Compared to non-ionized analogs (e.g., 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole), the hydrochloride salt improves aqueous solubility, a critical factor for in vivo efficacy .

Methodological Considerations: Compound similarity assessments (e.g., via Tanimoto coefficients or pharmacophore modeling) must account for thiophene vs. phenyl substitutions and salt forms, as these drastically alter bioactivity and physicochemical profiles .

生物活性

The compound (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride, with the CAS number 85671-89-2, is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 208.26 g/mol. The structure features a piperazine ring substituted with an imidazole and a thiophene moiety, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₄O |

| Molecular Weight | 208.26 g/mol |

| CAS Number | 85671-89-2 |

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has been evaluated against Mycobacterium tuberculosis, showing significant inhibitory effects. One study reported that derivatives of similar structures exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating a promising profile for further development as anti-tubercular agents .

Antidepressant and Anxiolytic Effects

Compounds with similar piperazine and imidazole functionalities have been studied for their effects on the central nervous system. For example, derivatives were found to exhibit anxiolytic and antidepressant-like effects in animal models, suggesting that the target compound may also possess such properties . The mechanism is thought to involve selective binding to opioid receptors, which play a crucial role in mood regulation.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems. Specifically, its structural features suggest potential interactions with:

- Opioid Receptors : Compounds in this class have shown selective binding affinities for delta-opioid receptors, which are implicated in mood disorders .

- Tuberculosis Pathways : The ability of similar compounds to inhibit Mycobacterium tuberculosis indicates that this compound might disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

- Anti-Tubercular Activity : A series of compounds structurally related to the target compound were synthesized and tested against M. tuberculosis. The most active derivatives demonstrated IC50 values as low as 1.35 μM, underscoring the potential efficacy of these compounds in treating tuberculosis .

- Cytotoxicity Studies : In vitro cytotoxicity assays conducted on human embryonic kidney cells (HEK-293) showed that several derivatives were non-toxic at effective concentrations, suggesting a favorable safety profile for further therapeutic exploration .

- Behavioral Studies : Animal studies utilizing models for anxiety and depression have indicated that compounds with similar structures can reduce anxiety-like behavior and depressive symptoms, providing preliminary evidence for their use in psychiatric conditions .

常见问题

Basic: What are the key synthetic pathways for this compound, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the imidazole-piperazine core via nucleophilic substitution, using reagents like 1-methylimidazole and piperazine derivatives under reflux in aprotic solvents (e.g., dichloromethane) .

- Step 2: Coupling of the cyclopentyl-thiophene moiety via a Friedel-Crafts acylation or similar ketone-forming reaction, requiring anhydrous conditions and catalysts like Lewis acids (e.g., AlCl₃) .

- Step 3: Hydrochloride salt formation by treating the free base with HCl in methanol, followed by recrystallization for purity .

Characterization:

- NMR Spectroscopy: and NMR confirm regiochemistry of the imidazole and thiophene groups. For example, thiophene protons appear as distinct doublets near δ 7.2–7.5 ppm .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H] for CHClNOS: 427.12) .

Basic: What spectroscopic techniques are critical for confirming the compound’s 3D structure?

Answer:

- X-ray Crystallography: Resolves spatial arrangement of the cyclopentyl and piperazine groups, identifying torsional angles critical for receptor binding .

- 2D NMR (e.g., COSY, NOESY): Detects through-space interactions between the methyl-imidazole and thiophene protons, confirming proximity of aromatic systems .

- IR Spectroscopy: Identifies carbonyl stretching (C=O) at ~1650–1700 cm, crucial for verifying the methanone linkage .

Advanced: How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Answer: Discrepancies may arise from:

- Assay Conditions: Variations in buffer pH (e.g., 7.4 vs. 6.8) can alter ionization of the piperazine nitrogen, affecting affinity. Standardize using HEPES buffer (pH 7.4) and include control ligands (e.g., histamine H receptor antagonists) .

- Structural Isomerism: Check for unintended tautomerism in the imidazole ring (1-methyl vs. 3-methyl forms) via -NMR or computational modeling (DFT) .

- Data Normalization: Use radioligand displacement assays (e.g., -labeled analogs) with triplicate measurements to reduce variability .

Advanced: What computational strategies predict the compound’s metabolic stability?

Answer:

- In Silico Metabolism Tools: Use Schrödinger’s MetaSite or CYP450 docking modules to identify vulnerable sites (e.g., piperazine N-methyl group for CYP3A4 oxidation) .

- Molecular Dynamics (MD) Simulations: Simulate liver microsomal environments (lipid bilayer models) to estimate half-life and identify metabolites .

- Experimental Validation: Compare predictions with in vitro microsomal assays (human liver S9 fraction) and LC-MS/MS metabolite profiling .

Basic: How does the hydrochloride salt form enhance pharmaceutical properties?

Answer:

- Solubility: The HCl salt increases aqueous solubility (e.g., from <0.1 mg/mL to >5 mg/mL at pH 3–4) via ion-dipole interactions, critical for in vivo bioavailability .

- Stability: Reduces hygroscopicity of the free base, preventing degradation during storage. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with HPLC purity checks .

Advanced: What structure-activity relationship (SAR) strategies optimize its selectivity for CNS targets?

Answer:

- Piperazine Modifications: Introduce bulky substituents (e.g., 4-fluorophenyl) to reduce off-target binding to peripheral histamine receptors. Use SPARKI analysis for substituent prioritization .

- Thiophene Bioisosteres: Replace thiophene with furan or pyridine to modulate logP (aim for 2–3) and blood-brain barrier permeability, validated by PAMPA-BBB assays .

- Cyclopentyl Conformation: Lock the cyclopentyl ring in a chair conformation via methyl substitution to enhance target engagement (e.g., dopamine D vs. D selectivity) .

Basic: What are the critical purity thresholds for this compound in pharmacological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。